molecular formula C12H12N2O B2732498 2-Methoxy-5-(pyridin-2-yl)aniline CAS No. 104994-90-3

2-Methoxy-5-(pyridin-2-yl)aniline

Cat. No.: B2732498
CAS No.: 104994-90-3
M. Wt: 200.241
InChI Key: HAADUUDUGSTQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(pyridin-2-yl)aniline is an organic compound with the molecular formula C12H12N2O. It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a pyridine ring attached to the aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(pyridin-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(pyridin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-(pyridin-2-yl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pyridin-2-yl)aniline involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the methoxy and pyridine groups allows for versatile interactions with various biological molecules, influencing pathways such as signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(pyridin-3-yl)aniline
  • 2-Methoxy-5-(pyridin-4-yl)aniline
  • 2-Methoxy-5-(pyridin-2-yl)benzene

Uniqueness

2-Methoxy-5-(pyridin-2-yl)aniline is unique due to the specific positioning of the methoxy and pyridine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-5-pyridin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAADUUDUGSTQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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